6-[(Z)-2-{2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-[(Z)-2-{2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzyl group and a nitropyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Z)-2-{2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the fluorobenzyl ether and the subsequent coupling with the nitropyrimidine core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-[(Z)-2-{2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro group, leading to the formation of amines or other derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl group, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
6-[(Z)-2-{2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(Z)-2-{2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-3-(2’-fluorobenzyloxy)phenylboronic acid
- 2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Uniqueness
6-[(Z)-2-{2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-[(Z)-2-[2-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O5/c20-14-7-3-1-6-13(14)11-28-16-8-4-2-5-12(16)9-10-15-17(23(26)27)18(24)22-19(25)21-15/h1-10H,11H2,(H2,21,22,24,25)/b10-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQGEUVCDSEEQM-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C\C3=C(C(=O)NC(=O)N3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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